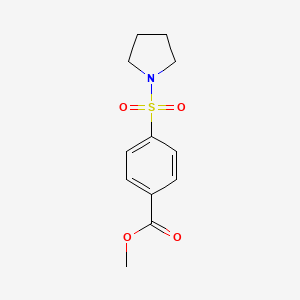

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Description

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a benzoate ester derivative featuring a pyrrolidine sulfonyl group at the para position of the benzene ring. Its ester group (methyl) contributes to lipophilicity, balancing solubility in organic solvents.

Properties

IUPAC Name |

methyl 4-pyrrolidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-4-6-11(7-5-10)18(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSVBXNCYKAWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Piperazine-Linked Benzoate Derivatives (C1–C7)

describes a series of methyl 4-(piperazin-1-yl)benzoate derivatives (C1–C7) substituted with quinoline-carbonyl groups. These compounds share a benzoate core but differ in their substituents (e.g., halogens, methoxy, trifluoromethyl). Key comparisons include:

| Compound | Substituent (R) | Physical State | Key Features |

|---|---|---|---|

| C1 | Phenyl | Yellow solid | Base structure with no electron-withdrawing/donating groups |

| C2 | 4-Bromophenyl | Yellow solid | Bromine enhances molecular weight and potential halogen bonding |

| C3 | 4-Chlorophenyl | Yellow solid | Chlorine improves lipophilicity and metabolic stability |

| C4 | 4-Fluorophenyl | Yellow solid | Fluorine increases electronegativity and bioavailability |

| C6 | 4-Methoxyphenyl | White solid | Methoxy group donates electrons, altering electronic density |

| C7 | 4-Trifluoromethylphenyl | White solid | CF3 group introduces strong electron-withdrawing effects |

Research Findings :

- Substituents on the quinoline-phenyl moiety significantly influence physicochemical properties. For instance, electron-withdrawing groups (e.g., CF3 in C7) increase stability toward enzymatic degradation compared to electron-donating groups (e.g., methoxy in C6) .

- All compounds were synthesized via crystallization in ethyl acetate, yielding solids characterized by ¹H NMR and HRMS for structural validation .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

highlights ethyl 4-substituted benzoates (e.g., I-6230, I-6232) with pyridazine and isoxazole moieties. These compounds differ from the target molecule in three aspects:

Ester Group : Ethyl vs. methyl esters, affecting volatility and hydrolysis rates.

Linker Chemistry: Phenethylamino/thio/ethoxy linkers vs. pyrrolidine sulfonyl, altering conformational flexibility.

Heterocycles: Pyridazine/isoxazole vs. quinoline-carbonyl, modulating electronic and steric profiles.

Comparison Highlights :

- Thioether linkers (e.g., I-6373) may improve radical scavenging activity compared to sulfonamide or amino linkers .

Key Differentiators of Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

- Sulfonamide vs.

- Electron-Deficient Core: The sulfonyl group creates an electron-deficient aromatic system, contrasting with electron-rich quinoline derivatives (C1–C7), which may reduce reactivity in electrophilic substitutions .

Biological Activity

Methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a benzoate group linked to a pyrrolidine ring , which is further substituted with a sulfonyl group . This structural arrangement contributes to its diverse chemical reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes.

Biological Activity Overview

This compound exhibits several biological activities, primarily attributed to its interactions with specific molecular targets:

- Modulation of TRPM8 Channels : This compound has been identified as a potential modulator of TRPM8 (transient receptor potential melastatin 8) channels, which are involved in temperature sensation and pain perception. Studies indicate that compounds interacting with TRPM8 may have applications in pain management and thermoregulation.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, in vitro assays have shown cytotoxic effects against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells .

The mechanism through which this compound exerts its biological effects involves:

- Binding to Receptors : The compound's ability to bind to specific receptors or enzymes may inhibit or activate their functions, influencing biochemical pathways related to inflammation, cell proliferation, or neurotransmission.

- Impact on Neurodegenerative Diseases : In silico studies have explored the compound's potential in targeting pathways associated with neurodegenerative diseases, suggesting possible therapeutic roles in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers conducted assays on HCT-116 and HEP2 cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting that the compound may serve as a lead for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.